2-Amino-2-cyclopentylacetamide molecular weight and formula
2-Amino-2-cyclopentylacetamide molecular weight and formula
Core Identity & Synthetic Methodology for Peptidomimetic Development
Executive Summary
2-Amino-2-cyclopentylacetamide (also known as Cyclopentylglycinamide) is a non-natural
In drug discovery, this motif is critical for conformational restriction . It is frequently employed in the design of protease inhibitors (e.g., Thrombin, HCV NS3/4A) to lock bioactive peptides into high-affinity conformations and improve metabolic stability against proteolytic cleavage.
Part 1: Physicochemical Profile
The following data characterizes the core molecular entity. Note that 2-Amino-2-cyclopentylacetamide possesses a chiral center at the
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Amino-2-cyclopentylacetamide | Alternate: |
| Molecular Formula | ||
| Molecular Weight | 142.20 g/mol | Monoisotopic Mass: 142.1106 Da |
| CAS Number | Variable by stereochemistry | Parent Acid CAS: 2521-86-0 ( |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 1 | Carbonyl oxygen |
| Predicted LogP | ~0.65 | Moderate lipophilicity due to cyclopentyl ring |
| Solubility | Methanol, DMSO, Water (moderate) | Free base is less water-soluble than HCl salt |
Part 2: Synthetic Routes & Process Chemistry[2]
The synthesis of 2-Amino-2-cyclopentylacetamide is rarely performed via direct Strecker synthesis in high-purity pharmaceutical settings due to the difficulty in separating the resulting racemic mixture. The preferred industrial route utilizes Enantioselective Coupling starting from chiral protected Cyclopentylglycine (Cpg).
Synthetic Logic
-
Starting Material:
-Boc-L-Cyclopentylglycine (commercially available, high enantiomeric excess). -
Activation: Formation of a mixed anhydride or active ester to prevent racemization of the sensitive
-proton. -
Aminolysis: Displacement with ammonia gas or ammonium hydroxide.
-
Deprotection: Acidolytic cleavage of the Boc group.
Graphviz Workflow: Solution-Phase Synthesis
The following diagram illustrates the critical path for synthesizing the hydrochloride salt of the target compound with high optical purity.
Figure 1: Step-wise synthesis of 2-Amino-2-cyclopentylacetamide HCl via mixed anhydride method to minimize racemization.
Detailed Experimental Protocol
Objective: Synthesis of (
Step 1: Activation and Aminolysis
-
Charge: Dissolve
-Boc-L-cyclopentylglycine (10.0 g, 41.1 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere. -
Cool: Lower temperature to -15°C using a dry ice/acetone bath.
-
Activate: Add
-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (1.1 eq). Stir for 15 minutes. Mechanism: Formation of the mixed anhydride. -
React: Bubble anhydrous ammonia gas into the solution for 30 minutes, or add 28% ammonium hydroxide (5 eq) dropwise while maintaining temperature below 0°C.
-
Workup: Allow to warm to RT. Evaporate THF. Dissolve residue in Ethyl Acetate. Wash with 5% citric acid, sat.
, and brine.[1] Dry over .[1] -
Yield Check: Isolate
-Boc-2-amino-2-cyclopentylacetamide (White solid).
Step 2: Deprotection
-
Dissolve: Dissolve the intermediate in minimal 1,4-dioxane.
-
Cleave: Add 4M HCl in dioxane (10 eq) at 0°C. Stir at RT for 2 hours.
-
Isolate: The product usually precipitates as the HCl salt. Filter and wash with diethyl ether.
-
Validation: Verify MW (142.2 base) via LC-MS (M+H = 143.2).
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the compound is suitable for biological assays, a "Self-Validating" analytical loop is required. This distinguishes the target
Table 2: Critical Analytical Parameters
| Test | Acceptance Criteria | Purpose |
| 1H NMR (DMSO-d6) | Confirms connectivity. The | |
| LC-MS | Peak at | Confirms Molecular Weight. |
| Chiral HPLC | e.e. > 98% | Essential for biological activity. Column: Chiralpak AD-H. |
Diagnostic Logic Tree
The following diagram guides the researcher in distinguishing the target compound from common impurities or isomers.
Figure 2: Analytical decision matrix for structural verification.
Part 4: Pharmaceutical Applications[4]
Conformational Constraint in Peptidomimetics
The cyclopentyl group at the
-
Induce
-turns: Mimic the turn structures found in protein loops. -
Hydrophobic Pocket Filling: The cyclopentyl ring provides a dense hydrophobic surface area (
) ideal for filling S1 or S2 pockets in enzymes like Thrombin or HCV protease.
Metabolic Stability
Unlike linear aliphatic chains (e.g., Norleucine), the cyclic structure of the cyclopentyl group sterically hinders the approach of digestive peptidases, significantly increasing the half-life (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18425633, 2-Cyclopentylacetamide (Parent Structure Context). Retrieved from [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions.[2] Bioorganic & Medicinal Chemistry.[3] Retrieved from [Link]
-
Hepatochem. Amide Coupling in Medicinal Chemistry: Reagents and Protocols. Retrieved from [Link]
